Arachidonic acid-d5

Vue d'ensemble

Description

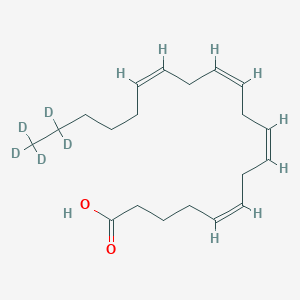

L'acide arachidonique-d5 est une forme deutérée de l'acide arachidonique, un acide gras oméga-6 polyinsaturé. Les atomes de deutérium remplacent cinq atomes d'hydrogène dans la molécule, ce qui le rend utile comme étalon interne en spectrométrie de masse. L'acide arachidonique lui-même est un composant crucial des membranes cellulaires et un précurseur de médiateurs lipidiques bioactifs tels que les prostaglandines, les thromboxanes et les leucotriènes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide arachidonique-d5 peut être synthétisé par hydrogénation de l'acide arachidonique à l'aide de gaz deutérium. Le processus implique le remplacement sélectif des atomes d'hydrogène par des atomes de deutérium dans des conditions contrôlées. La réaction nécessite généralement un catalyseur tel que le palladium sur carbone et est réalisée sous atmosphère inerte pour prévenir l'oxydation .

Méthodes de production industrielle : La production industrielle de l'acide arachidonique-d5 implique des procédés d'hydrogénation à grande échelle. Le gaz deutérium est introduit dans un réacteur contenant de l'acide arachidonique et un catalyseur approprié. Les conditions de réaction, notamment la température et la pression, sont optimisées pour obtenir des rendements et une pureté élevés du produit deutéré .

Analyse Des Réactions Chimiques

Types de réactions : L'acide arachidonique-d5 subit diverses réactions chimiques similaires à son homologue non deutéré. Celles-ci comprennent :

Réduction : Implique l'ajout d'atomes d'hydrogène aux doubles liaisons dans la molécule.

Substitution : Les atomes de deutérium peuvent être remplacés par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courantes :

Oxydation : Enzymes comme la cyclooxygénase et la lipooxygénase, ainsi que l'oxygène moléculaire.

Réduction : Gaz hydrogène en présence d'un catalyseur métallique tel que le palladium sur carbone.

Substitution : Divers réactifs en fonction du groupe fonctionnel souhaité à introduire.

Principaux produits formés :

Prostaglandines : Lipides bioactifs impliqués dans l'inflammation et d'autres processus physiologiques.

Thromboxanes : Jouent un rôle dans l'agrégation plaquettaire et la coagulation sanguine.

Leucotriènes : Impliqués dans les réponses immunitaires et l'inflammation.

4. Applications de recherche scientifique

L'acide arachidonique-d5 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Certaines applications clés comprennent :

Biologie : Étudié pour son rôle dans la signalisation cellulaire et la dynamique membranaire.

Médecine : Enquêté pour son implication dans les maladies inflammatoires et les cibles thérapeutiques potentielles.

Industrie : Utilisé dans la production d'étalons lipidiques de haute pureté pour la recherche et le développement.

5. Mécanisme d'action

L'acide arachidonique-d5 exerce ses effets par sa conversion en médiateurs lipidiques bioactifs. Les principales cibles moléculaires comprennent des enzymes telles que la cyclooxygénase et la lipooxygénase, qui catalysent la formation de prostaglandines, de thromboxanes et de leucotriènes. Ces médiateurs jouent un rôle crucial dans l'inflammation, la signalisation de la douleur et d'autres processus physiologiques .

Composés similaires :

Acide arachidonique : La forme non deutérée, largement étudiée pour son rôle dans l'inflammation et la signalisation cellulaire.

Acide eicosapentaénoïque : Un acide gras oméga-3 aux propriétés anti-inflammatoires.

Acide docosahexaénoïque : Un autre acide gras oméga-3, essentiel pour la santé du cerveau et des yeux.

Unicité : L'acide arachidonique-d5 est unique en raison de son marquage au deutérium, qui offre une stabilité accrue et permet une quantification précise dans les études de spectrométrie de masse. Ceci en fait un outil précieux dans les applications de recherche où la mesure précise de l'acide arachidonique et de ses métabolites est essentielle .

Applications De Recherche Scientifique

Arachidonic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Biology: Studied for its role in cell signaling and membrane dynamics.

Medicine: Investigated for its involvement in inflammatory diseases and potential therapeutic targets.

Industry: Utilized in the production of high-purity lipid standards for research and development.

Mécanisme D'action

Arachidonic Acid-d5 exerts its effects through its conversion to bioactive lipid mediators. The primary molecular targets include enzymes such as cyclooxygenase and lipoxygenase, which catalyze the formation of prostaglandins, thromboxanes, and leukotrienes. These mediators play crucial roles in inflammation, pain signaling, and other physiological processes .

Comparaison Avec Des Composés Similaires

Arachidonic Acid: The non-deuterated form, widely studied for its role in inflammation and cell signaling.

Eicosapentaenoic Acid: An omega-3 fatty acid with anti-inflammatory properties.

Docosahexaenoic Acid: Another omega-3 fatty acid, essential for brain and eye health.

Uniqueness: Arachidonic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry studies. This makes it a valuable tool in research applications where accurate measurement of arachidonic acid and its metabolites is critical .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-QHIWQZJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)